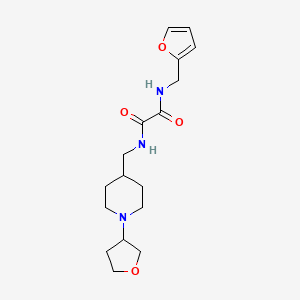

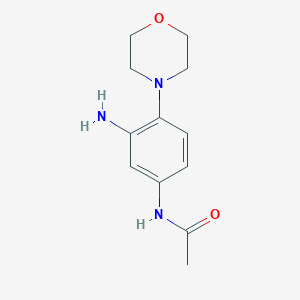

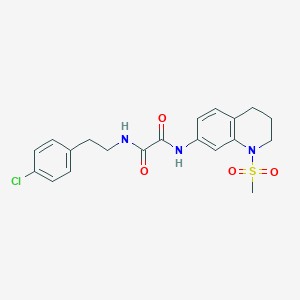

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions that enable the incorporation of various functional groups to achieve the desired molecular architecture. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound with a somewhat related structure, is used effectively for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a wide range of (hetero)aryl bromides with various amines under relatively low catalyst loadings and temperatures, showcasing the synthetic versatility of furan-containing molecules (Bhunia, Kumar, & Ma, 2017).

Molecular Structure Analysis

The molecular structure of compounds like "N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide" is crucial for understanding their chemical behavior and potential applications. Theoretical and computational analyses, such as density functional theory (DFT) and semi-empirical molecular orbital calculations, are often employed to study the electronic properties and geometric optimization of similar molecules. These studies provide insights into the molecule's active behavior in its environment, as demonstrated by properties like dipole moments (Essa & Jalbout, 2008).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives are diverse and can lead to a wide range of products with varied functional groups. For example, the catalytic activity in reactions involving similar structures, such as the Cu-catalyzed coupling processes, highlights the reactivity of furan-containing compounds and their potential for creating pharmacologically relevant building blocks (Bhunia, Kumar, & Ma, 2017).

科学的研究の応用

Catalytic Activity in Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been found to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process facilitates the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low temperatures, contributing significantly to the field of pharmaceutical and chemical synthesis by providing efficient pathways for creating complex molecules (Bhunia, Kumar, & Ma, 2017).

Imaging of Neuroinflammation

Compounds structurally similar to N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide, such as [11C]CPPC, have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is particularly relevant in studying neuroinflammation associated with various neuropsychiatric disorders, offering a noninvasive tool for imaging reactive microglia and disease-associated microglia in vivo (Horti et al., 2019).

Synthesis and Stereoisomer Analysis

Research on the synthesis and pharmacological evaluation of stereoisomers of compounds like furnidipine, which includes tetrahydrofuran-2-ylmethyl as part of its structure, has been conducted. The stereoisomers of such compounds are synthesized and separated, providing insights into the stereochemistry and its impact on pharmacological activity (Alajarín et al., 1995).

High-Performance Energetic Materials

The design and synthesis of energetic materials involving diverse N-O building blocks, including compounds like 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, highlight the potential applications in creating high-density materials with excellent detonation properties. Such research expands the utility of furan- and piperidine-containing compounds in the field of material science (Zhang & Shreeve, 2014).

特性

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c21-16(17(22)19-11-15-2-1-8-24-15)18-10-13-3-6-20(7-4-13)14-5-9-23-12-14/h1-2,8,13-14H,3-7,9-12H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSNWZVZNHPVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide](/img/structure/B2485643.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)

![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)